molecular formula C18H27NO2 B15160185 3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester CAS No. 667453-27-2

3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester

Cat. No.: B15160185
CAS No.: 667453-27-2
M. Wt: 289.4 g/mol
InChI Key: SNWDDLCDQYMDKE-UHFFFAOYSA-N
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Description

3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a carboxylic acid group, and a phenyl ester group with two isopropyl substituents. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester typically involves the esterification of 3-piperidinecarboxylic acid with 2,6-bis(1-methylethyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the esterification is complete. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester can undergo various chemical reactions, including:

    Oxidation: The phenyl ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 3-piperidinecarboxylic acid and 2,6-bis(1-methylethyl)benzoic acid.

    Reduction: Formation of 3-piperidinecarboxylic alcohol and 2,6-bis(1-methylethyl)phenol.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The ester group can undergo hydrolysis to release the active piperidine moiety, which can then interact with cellular pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.

    Nipecotic acid: A piperidine derivative used as a GABA uptake inhibitor.

    Piperidine-3-carboxylic acid: A simple piperidine derivative used in organic synthesis.

Uniqueness

3-Piperidinecarboxylic acid, 2,6-bis(1-methylethyl)phenyl ester is unique due to the presence of the 2,6-bis(1-methylethyl)phenyl ester group, which imparts specific steric and electronic properties. This makes it a valuable compound for the design of molecules with tailored biological activity and chemical reactivity.

Properties

CAS No.

667453-27-2

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

[2,6-di(propan-2-yl)phenyl] piperidine-3-carboxylate

InChI

InChI=1S/C18H27NO2/c1-12(2)15-8-5-9-16(13(3)4)17(15)21-18(20)14-7-6-10-19-11-14/h5,8-9,12-14,19H,6-7,10-11H2,1-4H3

InChI Key

SNWDDLCDQYMDKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)C2CCCNC2

Origin of Product

United States

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